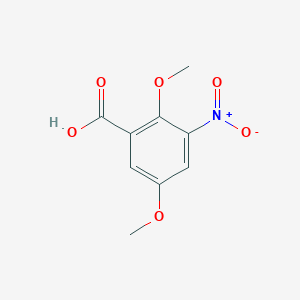

2,5-Dimethoxy-3-nitrobenzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2,5-dimethoxy-3-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO6/c1-15-5-3-6(9(11)12)8(16-2)7(4-5)10(13)14/h3-4H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCJROOYLFVYZEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1)[N+](=O)[O-])OC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80370071 | |

| Record name | 2,5-Dimethoxy-3-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80370071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17894-26-7 | |

| Record name | 2,5-Dimethoxy-3-nitrobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17894-26-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Dimethoxy-3-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80370071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-Dimethoxy-3-nitrobenzoic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide on the Core Chemical Properties of 2,5-Dimethoxy-3-nitrobenzoic acid

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

2,5-Dimethoxy-3-nitrobenzoic acid is a multifaceted organic compound that serves as a valuable building block in synthetic chemistry. Its aromatic structure, featuring a benzoic acid moiety substituted with two methoxy groups and a nitro group, provides a unique combination of functional groups that drive its reactivity and utility.[1] This guide offers a comprehensive exploration of its fundamental chemical properties, synthesis, reactivity, and safety considerations to support its application in research and development.

Core Chemical and Physical Properties

This compound typically presents as a light yellow to orange crystalline powder.[2][3][4] Its key physicochemical properties are summarized below:

| Property | Value |

| CAS Number | 17894-26-7 |

| Molecular Formula | C₉H₉NO₆[1][2] |

| Molecular Weight | 227.17 g/mol [2] |

| Melting Point | 183-187 °C[4] |

| Appearance | Light yellow to yellow to orange powder/crystal[2][3][4] |

| Purity | >98.0% (GC)(T)[2][3] |

The presence of two methoxy groups enhances its solubility in organic solvents, while the electron-withdrawing nitro group influences its acidity and overall chemical behavior.[1]

Synthesis and Elucidation of Structure

The primary synthetic route to this compound involves the nitration of 2,5-dimethoxybenzoic acid. A procedural example for a similar compound, 2,5-dichloro-3-nitrobenzoic acid, involves suspending the starting benzoic acid derivative in concentrated sulfuric acid and adding a mixture of concentrated sulfuric and nitric acids at a controlled temperature.[5] The reaction mixture is then poured onto ice, and the resulting precipitate is filtered, washed, and purified by recrystallization.[5]

The structural confirmation of this compound is achieved through standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, confirming the substitution pattern on the aromatic ring.

-

Infrared (IR) Spectroscopy: IR spectroscopy reveals the presence of characteristic functional groups, such as the carbonyl (C=O) of the carboxylic acid and the nitro (NO₂) group.

-

Mass Spectrometry (MS): MS confirms the molecular weight of the compound.

Caption: Reactivity profile of this compound, highlighting the synthetic pathways stemming from its key functional groups.

Safety and Handling

As with all nitro-substituted compounds, appropriate safety precautions are essential when handling this compound. [1]

-

Hazard Identification: This compound is known to cause skin and serious eye irritation. [6]It may also cause respiratory irritation. [6]* Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection. [6][7]* Handling: Use only in a well-ventilated area and avoid breathing dust. [6][7]Wash hands and any exposed skin thoroughly after handling. [6][7]* Storage: Store in a well-ventilated place and keep the container tightly closed. [6][7]Store locked up. [6][7]* First Aid: In case of skin contact, wash with plenty of soap and water. [8]If in eyes, rinse cautiously with water for several minutes. [6]If inhaled, remove the person to fresh air. [6][7]

Conclusion

This compound is a chemical compound with significant potential in synthetic organic chemistry. Its well-defined physicochemical properties and the versatile reactivity of its functional groups make it a valuable intermediate for the synthesis of a wide range of target molecules. A thorough understanding of its chemical behavior and adherence to strict safety protocols are paramount for its effective and safe utilization in a research and development setting.

References

- ChemicalBook. (2025, February 1). This compound - Safety Data Sheet.

- CymitQuimica. (n.d.). This compound.

- Guidechem. (n.d.). This compound 17894-26-7 wiki.

- CymitQuimica. (n.d.). CAS 17894-26-7: this compound.

- Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.

- Sigma-Aldrich. (2025, April 28). SAFETY DATA SHEET.

- Tokyo Chemical Industry Co., Ltd. (APAC). (n.d.). This compound 17894-26-7.

- Fisher Scientific. (n.d.). SAFETY DATA SHEET.

- ChemicalBook. (n.d.). This compound CAS#: 17894-26-7.

- Fisher Scientific. (2021, December 24). SAFETY DATA SHEET.

- TCI AMERICA. (n.d.). This compound | 17894-26-7.

- PubChemLite. (n.d.). This compound (C9H9NO6).

- ResearchGate. (n.d.). Chemical structures of the 2,5-dimethoxy nitrobenzene derivatives.

- PrepChem.com. (n.d.). Synthesis of 2,5-dichloro-3-nitrobenzoic acid.

- Google Patents. (n.d.). Process for producing 5-hydroxy-4-methoxy-2-nitrobenzoic acid compound.

- Tokyo Chemical Industry Co., Ltd. (JP). (n.d.). This compound 17894-26-7.

- Google Patents. (n.d.). CN114436847A - Preparation method of 2, 5-dimethoxy-beta-nitrostyrene.

Sources

- 1. CAS 17894-26-7: this compound [cymitquimica.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. This compound | 17894-26-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 4. This compound CAS#: 17894-26-7 [amp.chemicalbook.com]

- 5. prepchem.com [prepchem.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. fishersci.com [fishersci.com]

- 8. This compound | 17894-26-7 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]

2,5-Dimethoxy-3-nitrobenzoic acid CAS number 17894-26-7

An In-Depth Technical Guide to 2,5-Dimethoxy-3-nitrobenzoic Acid (CAS 17894-26-7)

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a key chemical intermediate. We will delve into its chemical properties, synthesis, purification, and analytical characterization, with a focus on its practical applications in organic synthesis and drug discovery. The information herein is curated to provide not just procedural steps, but the underlying scientific rationale to empower researchers in their experimental design.

Introduction: The Strategic Importance of a Substituted Nitrobenzoic Acid

This compound, with CAS number 17894-26-7, is an aromatic carboxylic acid that belongs to the broader class of substituted nitrobenzoic acids.[1][2] The strategic placement of two methoxy groups and a nitro group on the benzoic acid scaffold imparts a unique combination of electronic and steric properties.[3] The electron-withdrawing nature of the nitro group significantly increases the acidity of the carboxylic acid compared to benzoic acid itself. This molecular architecture makes it a valuable building block for the synthesis of more complex molecules, particularly in the pharmaceutical and materials science sectors.[3] Its utility stems from the reactivity of its functional groups, which can be selectively transformed to introduce new functionalities, making it a versatile intermediate for drug development and the creation of novel materials.[3][4]

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectral properties is fundamental to its application in research and development.

Physical Properties

The physical characteristics of this compound are summarized in the table below. This data is crucial for determining appropriate solvents for reactions and purification, as well as for handling and storage.

| Property | Value | Source |

| CAS Number | 17894-26-7 | [2][5] |

| Molecular Formula | C₉H₉NO₆ | [2][5] |

| Molecular Weight | 227.17 g/mol | [2][5] |

| Appearance | Light yellow to Yellow to Orange powder/crystal | [2][5] |

| Melting Point | 183-187 °C | [2] |

| Solubility | Soluble in Methanol | [2] |

| Synonyms | 3-Nitro-2,5-dimethoxybenzoic acid, 3-Nitrogentisic acid dimethyl ether | [2][3] |

Spectroscopic Characterization

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the two methoxy groups, and the acidic proton of the carboxylic acid. The chemical shifts of the aromatic protons will be influenced by the electronic effects of the methoxy and nitro substituents.

-

¹³C NMR: The carbon NMR spectrum will provide information on all nine carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will appear at a characteristic downfield shift.

2.2.2. Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands corresponding to the various functional groups present in the molecule. Key expected vibrations include:

-

O-H stretch (carboxylic acid): A broad band in the region of 2500-3300 cm⁻¹.

-

C=O stretch (carboxylic acid): A strong absorption around 1700 cm⁻¹.

-

N-O stretch (nitro group): Two distinct bands, typically around 1530 cm⁻¹ (asymmetric) and 1360 cm⁻¹ (symmetric).[8]

-

C-O stretch (methoxy groups): Strong absorptions in the fingerprint region.

2.2.3. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The molecular ion peak (M+) corresponding to the molecular weight of 227.17 would be expected.

Synthesis and Purification: A Practical Approach

The synthesis of substituted nitrobenzoic acids generally involves the nitration of a corresponding benzoic acid derivative.[1][9] The choice of starting material and reaction conditions is critical to achieving the desired isomer with high yield and purity.

Synthetic Strategy

A plausible synthetic route to this compound involves the direct nitration of 2,5-dimethoxybenzoic acid. The methoxy groups are ortho, para-directing activators, while the carboxylic acid group is a meta-directing deactivator. The substitution pattern of the final product suggests that the directing effects of the substituents must be carefully considered to achieve the desired regioselectivity.

Caption: A generalized workflow for the synthesis of this compound.

Detailed Experimental Protocol: Nitration

This protocol is adapted from established methods for the nitration of aromatic compounds.[9][10]

-

Preparation of the Nitrating Mixture: In a flask cooled in an ice-salt bath (0 °C or less), slowly add concentrated sulfuric acid to concentrated nitric acid with constant stirring.

-

Dissolution of Starting Material: In a separate reaction vessel, dissolve 2,5-dimethoxybenzoic acid in concentrated sulfuric acid, maintaining a low temperature (below 5 °C).

-

Nitration Reaction: Slowly add the prepared nitrating mixture dropwise to the solution of the starting material. The temperature must be carefully controlled throughout the addition to prevent the formation of unwanted side products.

-

Reaction Quenching: After the addition is complete, allow the reaction to stir at a low temperature for a specified time to ensure complete conversion. Then, carefully pour the reaction mixture over crushed ice with vigorous stirring.

-

Isolation of Crude Product: The solid product will precipitate out of the aqueous solution. Isolate the crude product by vacuum filtration and wash thoroughly with cold water to remove residual acid.

Purification Protocol

Purification of the crude product is essential to remove any unreacted starting material, isomers, or other impurities. A common and effective method involves acid-base extraction followed by recrystallization.[11]

-

Dissolution in Base: Dissolve the crude product in an aqueous solution of a suitable base, such as sodium hydroxide, to form the sodium salt of the carboxylic acid.

-

Filtration: Filter the basic solution to remove any insoluble impurities.

-

Acidification: Slowly add a strong acid, such as hydrochloric acid, to the filtrate with stirring until the solution is acidic (pH 2.8-3.2). This will precipitate the purified this compound.[11]

-

Isolation and Washing: Collect the purified product by vacuum filtration and wash with cold water.

-

Recrystallization: For further purification, recrystallize the product from a suitable solvent system, such as an acetonitrile/water mixture.[10]

Caption: Step-by-step workflow for the purification of this compound.

Applications in Organic Synthesis and Drug Development

Substituted nitrobenzoic acids are versatile intermediates in organic synthesis. The functional groups of this compound can be manipulated to build complex molecular architectures.

-

Reduction of the Nitro Group: The nitro group can be readily reduced to an amine, opening up a vast array of subsequent chemical transformations, such as amide bond formation, which is fundamental in the synthesis of many pharmaceutical compounds.

-

Modification of the Carboxylic Acid: The carboxylic acid group can be converted to esters, amides, or acid chlorides, allowing for its use in a variety of coupling reactions.

-

Intermediate for Heterocyclic Synthesis: This compound can serve as a precursor for the synthesis of various heterocyclic systems, which are prevalent in medicinal chemistry.

-

Potential in Materials Science: Analogous compounds have been used to develop high-performance polymers and photo-responsive materials for applications like controlled drug delivery.[12]

-

Medicinal Chemistry: Nitroaromatic compounds are known to exhibit a range of biological activities, and derivatives of 2,5-dimethoxy nitrobenzene have been investigated for their potential as therapeutic agents, for instance, in the context of Chagas' disease.[8][13]

Safety, Handling, and Storage

As with any chemical, proper safety precautions must be observed when handling this compound.

-

Hazards: This compound is known to cause skin and eye irritation. Some safety data sheets for related nitro-aromatic compounds indicate potential for more severe health effects, and it should be handled with care.[14]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[15] Work in a well-ventilated area or under a chemical fume hood.[14]

-

Handling: Avoid creating dust.[14] Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a dry and well-ventilated place.[15][16]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.[15][16]

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in organic synthesis, drug discovery, and materials science. Its unique substitution pattern provides a platform for a wide range of chemical modifications. A thorough understanding of its properties, synthesis, and handling, as outlined in this guide, is crucial for its effective and safe utilization in a research and development setting.

References

- BenchChem. (n.d.). Literature review of substituted nitrobenzoic acids.

- Unknown. (n.d.). How to synthesize p-nitrobenzoic acid and m-nitrobenzoic acid starting from benzene?.

- ChemicalBook. (n.d.). This compound CAS#: 17894-26-7.

- CymitQuimica. (n.d.). This compound.

- Molbase. (n.d.). This compound 17894-26-7 wiki.

- CymitQuimica. (n.d.). CAS 17894-26-7: this compound.

- Tokyo Chemical Industry Co., Ltd. (n.d.). This compound 17894-26-7.

-

Samet, A. V., et al. (2005). Synthetic utilization of polynitroaromatic compounds. 3. Preparation of substituted dibenz[b,f][1][5]oxazepine-11(10H)-ones from 2,4,6-trinitrobenzoic acid via nucleophilic displacement of nitro groups. Journal of Organic Chemistry, 70(23), 9371-6. Retrieved from

- Ataman Kimya. (n.d.). NITROBENZOIC ACID.

- Truman ChemLab. (n.d.). Multistep Synthesis Nitration.

- ChemicalBook. (2025). This compound - Safety Data Sheet.

- Sigma-Aldrich. (2025). Safety Data Sheet.

- Sigma-Aldrich. (2025). Safety Data Sheet.

- ChemicalBook. (n.d.). This compound | 17894-26-7.

- Fisher Scientific. (n.d.). Safety Data Sheet.

- Biosynth. (n.d.). Safety Data Sheet.

- CymitQuimica. (n.d.). Safety Data Sheet.

- Thermo Fisher Scientific. (2021). Safety Data Sheet.

- Royal Society of Chemistry. (2013). Electronic Supplementary Material (ESI) for RSC Advances.

- TCI America. (n.d.). This compound | 17894-26-7.

- Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods.

- ResearchGate. (n.d.). Chemical structures of the 2,5-dimethoxy nitrobenzene derivatives.

- PrepChem.com. (n.d.). Synthesis of 2,5-dichloro-3-nitrobenzoic acid.

- Welch, E. (1969). Process for the purification of crude 2,5-dichloro-3-nitrobenzoic acid (dinoben). U.S. Patent 3,441,603.

- Google Patents. (n.d.). Process for producing 5-hydroxy-4-methoxy-2-nitrobenzoic acid compound.

- International Journal of Quantum Chemistry. (2006). Experimental and theoretical IR, Raman, NMR spectra of 2‐, 3‐, and 4‐nitrobenzoic acids.

- ResearchGate. (n.d.). Electrochemical reduction of 2,5-dimethoxy nitrobenzenes: Nitro radical anion generation and biological activity.

- Google Patents. (n.d.). Preparation method of 3-hydroxy-4-methoxy-2-nitrobenzoic acid.

- Organic Syntheses. (n.d.). m-NITROBENZOIC ACID.

- BenchChem. (n.d.). Spectroscopic data for "4-Methoxy-3-nitrobenzoic acid" (NMR, IR, Mass Spec).

- Royal Society of Chemistry. (2014). Supporting information NMR methodology for complex mixture 'separation'.

- BenchChem. (n.d.). Application Notes and Protocols: Incorporation of 4-Methoxy-3-nitrobenzoic Acid into Advanced Polymer Structures.

- DergiPark. (2018). Infrared and NMR Spectral Analyses and Computational Studies of 2-amino-3-methylbenzoic Acid.

- PubChem. (n.d.). 3-Nitrobenzoic acid | C7H5NO4 | CID 8497.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. This compound CAS#: 17894-26-7 [amp.chemicalbook.com]

- 3. CAS 17894-26-7: this compound [cymitquimica.com]

- 4. Synthetic utilization of polynitroaromatic compounds. 3. Preparation of substituted dibenz[b,f][1,4]oxazepine-11(10H)-ones from 2,4,6-trinitrobenzoic acid via nucleophilic displacement of nitro groups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. chemlab.truman.edu [chemlab.truman.edu]

- 10. prepchem.com [prepchem.com]

- 11. US3441603A - Process for the purification of crude 2,5 - dichloro - 3 - nitrobenzoic acid (dinoben) - Google Patents [patents.google.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. fishersci.com [fishersci.com]

- 16. fishersci.com [fishersci.com]

physical properties of 2,5-Dimethoxy-3-nitrobenzoic acid

An In-depth Technical Guide to the Physical Properties of 2,5-Dimethoxy-3-nitrobenzoic Acid

Introduction

This compound (CAS No: 17894-26-7) is an aromatic carboxylic acid derivative featuring a unique substitution pattern that imparts specific chemical and physical characteristics.[1] As a substituted nitrobenzoic acid, it serves as a valuable building block and intermediate in the synthesis of more complex organic molecules, with potential applications in medicinal chemistry, agrochemicals, and materials science.[1][2] The presence of two electron-donating methoxy groups and one potent electron-withdrawing nitro group on the benzoic acid core creates a molecule with distinct electronic properties, influencing its acidity, reactivity, and intermolecular interactions.

This technical guide provides a comprehensive examination of the core . Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple recitation of data points. It delves into the theoretical underpinnings of these properties, provides detailed, field-proven experimental protocols for their validation, and presents the available data in a clear, structured format.

General and Chemical Identification

Accurate identification is the cornerstone of any chemical investigation. The fundamental properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 17894-26-7 | [1][2][3] |

| Molecular Formula | C₉H₉NO₆ | [1][2][4] |

| Molecular Weight | 227.17 g/mol | [2][4] |

| Appearance | Light yellow to orange powder or crystalline solid | [2][3][4] |

| Purity (Typical) | >98.0% (GC) | [3][4] |

| Synonyms | 3-Nitro-2,5-dimethoxybenzoic acid, 3-Nitrogentisic acid dimethyl ether | [1][2] |

These identifiers are critical for ensuring the correct material is sourced and for accurate database and literature searches. The compound's appearance as a yellow to orange solid is typical for nitro-aromatic compounds, where the nitro group acts as a chromophore, absorbing light in the visible spectrum.[1]

Thermodynamic and Solubility Properties

Thermodynamic properties such as melting point and solubility are critical for determining appropriate reaction conditions, purification methods, and formulation strategies.

| Property | Value | Notes | Source(s) |

| Melting Point | 183 - 187 °C | A sharp melting range indicates high purity. | [2][3] |

| Boiling Point | ~369 °C | Rough estimate; decomposition may occur at high temperatures. | [2] |

| Density | ~1.48 g/cm³ | Rough estimate. | [2] |

| Solubility | Soluble in Methanol | The presence of methoxy groups enhances solubility in organic solvents. | [1][2] |

Experimental Protocol: Melting Point Determination (Capillary Method)

The melting point is a robust indicator of purity. The protocol below ensures accurate and reproducible measurements.

Causality: This method relies on the principle that a pure crystalline solid has a sharp, well-defined melting point. Impurities disrupt the crystal lattice, typically causing melting to occur over a broader temperature range and at a lower temperature.

-

Sample Preparation:

-

Ensure the this compound sample is completely dry and finely powdered. Rationale: Moisture can depress the melting point, while large crystals pack inefficiently, leading to inaccurate readings.

-

Tap the open end of a capillary tube (sealed at one end) into the powder to collect a small amount of the sample.

-

Invert the tube and tap the sealed end gently on a hard surface, or drop it down a long glass tube, to pack the sample tightly into the bottom. A sample height of 2-3 mm is ideal. Rationale: Dense packing ensures uniform heat transfer throughout the sample.

-

-

Instrumentation & Measurement:

-

Place the packed capillary into the heating block of a calibrated melting point apparatus.

-

Set a rapid heating rate (e.g., 10-15 °C/min) to approach the expected melting point (~183 °C). Rationale: This saves time in reaching the approximate melting region.

-

Approximately 15-20 °C below the expected melting point, reduce the heating rate to 1-2 °C/min. Rationale: A slow heating rate is crucial to allow the sample and thermometer to be in thermal equilibrium, ensuring an accurate reading.

-

Record the temperature at which the first liquid drop appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁ - T₂.

-

-

Validation:

-

A narrow melting range (e.g., ≤ 2 °C) is indicative of a high-purity sample.

-

Perform the measurement in triplicate to ensure reproducibility.

-

Acidity and pKa

Theoretical Grounding: The pKa of unsubstituted benzoic acid is approximately 4.20.[5]

-

Nitro Group Effect: The nitro group at the meta-position is strongly electron-withdrawing via its inductive effect (-I). This effect stabilizes the conjugate base (benzoate) by delocalizing the negative charge, thereby increasing the acidity and lowering the pKa. For comparison, 3-nitrobenzoic acid has a pKa of approximately 3.46, making it significantly more acidic than benzoic acid.[6][7]

-

Methoxy Group Effects: The two methoxy groups are electron-donating via their resonance effect (+R) but electron-withdrawing via their inductive effect (-I). In benzoic acid derivatives, the resonance effect typically dominates. This donation of electron density to the ring slightly destabilizes the conjugate base, which would decrease acidity and raise the pKa.

Caption: Factors influencing the pKa of the target molecule.

Experimental Protocol: pKa Determination by Potentiometric Titration

This is the gold-standard method for experimentally determining the pKa of an acidic compound.

-

System Preparation:

-

Calibrate a pH meter using standard buffers (e.g., pH 4.00, 7.00, and 10.00). Rationale: Ensures accurate pH measurements, which are the foundation of the calculation.

-

Prepare a standardized solution of a strong base, typically ~0.1 M NaOH. The concentration must be known precisely.

-

Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water. A co-solvent like ethanol or methanol may be required if aqueous solubility is low, but this will yield an apparent pKa (pKa*).

-

-

Titration Procedure:

-

Place the dissolved acid solution in a beaker with a magnetic stir bar and immerse the calibrated pH electrode.

-

Add the standardized NaOH solution in small, precise increments (e.g., 0.1 or 0.2 mL) from a burette.

-

After each increment, allow the pH reading to stabilize and record the pH and the total volume of titrant added.

-

Continue this process until the pH has risen significantly past the expected equivalence point (e.g., to pH 11-12).

-

-

Data Analysis:

-

Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.

-

Determine the equivalence point (Veq), which is the point of maximum slope on the curve (inflection point), often found by taking the first derivative of the curve (d(pH)/dV).

-

The volume of titrant corresponding to the half-equivalence point is Veq/2.

-

According to the Henderson-Hasselbalch equation, at the half-equivalence point, pH = pKa. Locate the pH on your curve that corresponds to the Veq/2 volume to determine the experimental pKa.

-

Spectroscopic Characterization

Spectroscopic analysis provides an unambiguous fingerprint of a molecule's structure. While specific, published spectra for this compound are scarce, its features can be reliably predicted based on its functional groups.

Caption: General workflow for spectroscopic characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for determining the precise arrangement of atoms in a molecule.

-

¹H NMR (Proton NMR):

-

Carboxylic Acid (-COOH): A broad singlet is expected far downfield, typically >10 ppm. Its position can be concentration-dependent.

-

Aromatic Protons (Ar-H): Two protons are on the aromatic ring. They will appear as doublets in the aromatic region (7-8 ppm). The proton ortho to the nitro group will be further downfield than the proton ortho to the carboxylic acid.

-

Methoxy Protons (-OCH₃): Two distinct singlets are expected, each integrating to 3H, likely in the 3.8-4.2 ppm range. They are distinct because they are in different chemical environments.

-

-

¹³C NMR (Carbon-13 NMR):

-

Carbonyl Carbon (-C=O): Expected in the 165-175 ppm range.

-

Aromatic Carbons: Six distinct signals are expected. The carbons directly attached to the electronegative oxygen and nitro groups (C-O, C-NO₂) will be downfield, while the C-H carbons will be further upfield.

-

Methoxy Carbons (-OCH₃): Two signals are expected in the 55-65 ppm range.

-

Infrared (IR) Spectroscopy

IR spectroscopy is ideal for identifying the functional groups present in a molecule.

-

Expected Characteristic Absorption Bands:

-

~3300-2500 cm⁻¹ (broad): O-H stretch of the carboxylic acid dimer.

-

~1710-1680 cm⁻¹ (strong, sharp): C=O stretch of the carboxylic acid.

-

~1600, ~1475 cm⁻¹: C=C stretches within the aromatic ring.

-

~1550-1510 cm⁻¹ (strong): Asymmetric N-O stretch of the nitro group.[8]

-

~1360-1330 cm⁻¹ (strong): Symmetric N-O stretch of the nitro group.[8]

-

~1250 cm⁻¹: Asymmetric C-O-C stretch of the aryl ether (methoxy).

-

~1050 cm⁻¹: Symmetric C-O-C stretch of the aryl ether (methoxy).

-

Mass Spectrometry (MS)

MS provides information about the mass and, by extension, the molecular formula of a compound.

-

Expected Data (Electron Ionization - EI):

-

Molecular Ion (M⁺•): A peak at m/z = 227, corresponding to the molecular weight of the compound.

-

Key Fragments: Expect fragmentation patterns corresponding to the loss of characteristic groups:

-

Loss of •OH (m/z = 210)

-

Loss of •OCH₃ (m/z = 196)

-

Loss of •NO₂ (m/z = 181)

-

Loss of •COOH (m/z = 182)

-

-

Conclusion

This compound is a well-defined crystalline solid with physical properties governed by the interplay of its three key functional groups. Its melting point provides a reliable measure of purity, while its acidity is significantly enhanced by the electron-withdrawing nitro substituent. This guide has synthesized available data with established chemical principles to provide a robust profile of the compound. The detailed protocols included herein represent standard, validated methodologies that will enable researchers to confirm these properties and ensure the integrity of their work when utilizing this versatile chemical intermediate.

References

-

Royal Society of Chemistry. Electronic Supplementary Material (ESI) for RSC Advances. [Link]

-

ResearchGate. Chemical structures of the 2,5-dimethoxy nitrobenzene derivatives. [Link]

-

PubChem. 2,5-Dimethoxybenzoic acid | C9H10O4 | CID 76027. [Link]

-

PubChemLite. This compound (C9H9NO6). [Link]

-

Brainly. What IR peaks are present in 3-nitrobenzoic acid?. [Link]

-

University of California, Davis. Table 20.5 pKa values for benzoic acid and some hydroxy-, thio-, and amino- substituted derivatives. [Link]

-

PubChem. 3-Nitrobenzoic acid | C7H5NO4 | CID 8497. [Link]

-

Wikipedia. 3-Nitrobenzoic acid. [Link]

Sources

- 1. CAS 17894-26-7: this compound [cymitquimica.com]

- 2. This compound CAS#: 17894-26-7 [amp.chemicalbook.com]

- 3. This compound | 17894-26-7 | TCI AMERICA [tcichemicals.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. global.oup.com [global.oup.com]

- 6. 3-Nitrobenzoic acid | C7H5NO4 | CID 8497 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 3-Nitrobenzoic acid - Wikipedia [en.wikipedia.org]

- 8. brainly.com [brainly.com]

A Technical Guide to 2,5-Dimethoxy-3-nitrobenzoic Acid: Synthesis, Characterization, and Application

Introduction

2,5-Dimethoxy-3-nitrobenzoic acid is a polysubstituted aromatic carboxylic acid of significant interest to the scientific community, particularly those in pharmaceutical research and organic synthesis. Its molecular architecture, featuring a benzoic acid core functionalized with two electron-donating methoxy groups and a potent electron-withdrawing nitro group, makes it a versatile chemical intermediate. The strategic placement of these functional groups allows for a range of chemical modifications, rendering it a valuable building block for constructing more complex molecular scaffolds. This guide provides an in-depth look at the compound's properties, a robust synthesis workflow, detailed characterization data, and insights into its applications, tailored for researchers and drug development professionals.

Physicochemical and Spectroscopic Properties

This compound is typically a light yellow to orange crystalline powder at room temperature. A summary of its core physicochemical and spectroscopic identifiers is presented below.

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₉NO₆ | |

| Molecular Weight | 227.17 g/mol | |

| CAS Number | 17894-26-7 | |

| Appearance | Light yellow to orange powder/crystal | |

| Melting Point | 183-187 °C | |

| Canonical SMILES | COC1=CC(=C(C(=C1)[O-])OC)C(=O)O |

Proposed Synthesis Workflow

While various synthetic routes can be conceptualized, a common and reliable pathway to this compound involves the nitration of its precursor, 2,5-dimethoxybenzoic acid. The precursor itself can be synthesized from 2,5-dimethoxybenzaldehyde. This two-step process is outlined below, providing a logical and field-proven approach.

Step 1: Oxidation of 2,5-Dimethoxybenzaldehyde to 2,5-Dimethoxybenzoic Acid

The initial step involves the oxidation of the aldehyde functional group to a carboxylic acid. Potassium permanganate (KMnO₄) in an alkaline solution is a classic and effective oxidizing agent for this transformation.

Expertise & Rationale:

The use of KMnO₄ is advantageous due to its high reactivity and cost-effectiveness. The reaction is performed under basic conditions to prevent the formation of acidic byproducts that could interfere with the oxidation and to ensure the permanganate is consumed efficiently. Subsequent acidification is required to protonate the carboxylate salt and precipitate the desired carboxylic acid product.

Experimental Protocol (Representative):

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,5-dimethoxybenzaldehyde in a suitable solvent like aqueous acetone.

-

Prepare a solution of potassium permanganate (KMnO₄) in water.

-

Slowly add the KMnO₄ solution to the aldehyde solution while stirring. The reaction is exothermic; maintain the temperature with an ice bath as needed.

-

After the addition is complete, gently heat the mixture to reflux for 1-2 hours to ensure the reaction goes to completion. The disappearance of the purple permanganate color and the formation of a brown manganese dioxide (MnO₂) precipitate indicates the reaction's progress.

-

Cool the reaction mixture and filter to remove the MnO₂ precipitate.

-

Acidify the filtrate with a strong acid, such as hydrochloric acid (HCl), until the pH is acidic.

-

The product, 2,5-dimethoxybenzoic acid, will precipitate as a solid.

-

Collect the solid by vacuum filtration, wash with cold water, and dry to yield the precursor.

Step 2: Electrophilic Aromatic Nitration of 2,5-Dimethoxybenzoic Acid

The second step is the core electrophilic aromatic substitution, where a nitro group is introduced onto the aromatic ring. The directing effects of the existing substituents are critical. The carboxylic acid is a meta-director, while the methoxy groups are ortho, para-directors. The powerful activating and directing influence of the two methoxy groups will primarily dictate the position of nitration.

Expertise & Rationale:

A nitrating mixture of concentrated nitric acid and sulfuric acid is the standard reagent for this transformation.[1] Sulfuric acid acts as a catalyst by protonating nitric acid, which facilitates the formation of the highly electrophilic nitronium ion (NO₂⁺).[2] The reaction must be conducted at low temperatures (e.g., 0-10°C) to control the reaction rate, prevent over-nitration, and maximize the yield of the desired constitutional isomer.[1][3] The two methoxy groups strongly activate the ring and direct the incoming electrophile to the positions ortho and para to them. The position ortho to the C2-methoxy and meta to the carboxyl group (C3) is sterically accessible and electronically favored, leading to the desired product.

Experimental Protocol (Representative):

-

In a flask immersed in an ice-salt bath, carefully add 2,5-dimethoxybenzoic acid to a measured amount of concentrated sulfuric acid, ensuring the temperature is maintained below 10°C.[3]

-

Separately, prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a cooled vessel.[2][3]

-

Add the nitrating mixture dropwise to the solution of the benzoic acid derivative while stirring vigorously. The temperature must be strictly controlled and kept below 10°C throughout the addition.[1]

-

After the addition is complete, allow the reaction to stir at a low temperature for a specified period (e.g., 1-2 hours) to ensure completion.

-

Carefully pour the reaction mixture onto crushed ice with stirring. This quenches the reaction and precipitates the crude product.[2]

-

Collect the solid product by vacuum filtration.

-

Wash the solid thoroughly with cold water to remove residual acids.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Synthesis Workflow Diagram

Caption: Figure 1. Proposed Synthesis of this compound

Structural Characterization: Expected Spectroscopic Data

Accurate structural elucidation is paramount. The following tables outline the expected spectroscopic signatures for this compound based on its known functional groups and principles of spectroscopy.

¹H NMR Spectroscopy (Predicted)

Solvent: DMSO-d₆

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |

|---|---|---|---|---|

| ~13.5 | Singlet, Broad | 1H | -COOH | Carboxylic acid protons are highly deshielded and often appear as a broad singlet. |

| ~7.5-7.7 | Doublet | 1H | Ar-H (C6-H) | Aromatic proton deshielded by the adjacent nitro group and ortho to a methoxy group. |

| ~7.2-7.4 | Doublet | 1H | Ar-H (C4-H) | Aromatic proton ortho to a methoxy group. |

| ~3.9 | Singlet | 3H | -OCH₃ (C2) | Methoxy group protons adjacent to the nitro group. |

| ~3.8 | Singlet | 3H | -OCH₃ (C5) | Methoxy group protons. |

¹³C NMR Spectroscopy (Predicted)

Solvent: DMSO-d₆

| Chemical Shift (δ) ppm | Assignment | Rationale |

|---|---|---|

| ~165-168 | C=O | Carbonyl carbon of the carboxylic acid.[4] |

| ~150-155 | Ar-C (C2 or C5) | Aromatic carbon attached to a methoxy group. |

| ~145-150 | Ar-C (C3) | Aromatic carbon attached to the electron-withdrawing nitro group.[5] |

| ~140-145 | Ar-C (C5 or C2) | Aromatic carbon attached to a methoxy group. |

| ~125-130 | Ar-C (C1) | Ipso-carbon attached to the carboxylic acid group.[4] |

| ~115-120 | Ar-C (C6) | Aromatic carbon bearing a proton. |

| ~110-115 | Ar-C (C4) | Aromatic carbon bearing a proton. |

| ~56-58 | -OCH₃ | Carbons of the two methoxy groups. |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Vibration | Functional Group | Reference(s) |

| 3300-2500 (broad) | O-H stretch | Carboxylic Acid | [6][7][8] |

| 1710-1680 (strong) | C=O stretch | Carboxylic Acid (Aromatic) | [6][7][9] |

| 1550-1510 (strong) | N-O asymmetric stretch | Nitro Group | |

| 1360-1330 (strong) | N-O symmetric stretch | Nitro Group | |

| ~1250 (strong) | C-O stretch | Aryl Ether | |

| ~3100-3000 | C-H stretch | Aromatic | [9] |

Mass Spectrometry

| m/z Value | Ion | Rationale |

| 227 | [M]⁺ | Molecular ion peak. |

| 210 | [M-OH]⁺ | Loss of a hydroxyl radical from the carboxylic acid. |

| 182 | [M-NO₂]⁺ | Loss of the nitro group. |

| 166 | [M-H]⁻ | Deprotonated molecular ion in negative ion mode.[10] |

Applications in Drug Discovery and Research

Nitroaromatic compounds are a cornerstone in medicinal chemistry, serving as precursors for a vast array of bioactive molecules.[11] The nitro group is a versatile functional handle; it can be reduced to an amine, which can then be further derivatized, or it can act as a bioisostere or a key pharmacophoric element itself. This compound is a valuable intermediate because its distinct substitution pattern allows for the synthesis of specifically functionalized scaffolds, which is crucial in the structure-activity relationship (SAR) studies that drive drug discovery. Its derivatives have potential applications in developing new therapeutic agents.

Safety and Handling

As a nitroaromatic compound, this compound requires careful handling. Nitroaromatic compounds can be toxic, are often readily absorbed through the skin, and may be thermally unstable.[12][13]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.

-

Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.[1][14]

-

Storage: Store in a cool, dry, well-ventilated area away from heat sources and incompatible materials such as strong oxidizing agents, reducing agents, and bases.[12][14]

-

Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations. Acidic waste should be neutralized before disposal.[1]

Always consult the specific Safety Data Sheet (SDS) for the compound before use.[12]

References

-

University of California, Davis. (n.d.). An Electrophilic Aromatic Substitution: The nitration of methyl benzoate. Available at: [Link]

-

Profnit. (n.d.). Nitration Of Benzoic Acid. Available at: [Link]

-

Pavia, D. L., et al. (n.d.). Nitration of Substituted Aromatic Rings and Rate Analysis. Available at: [Link]

-

Wiley-VCH. (2011). Nitrocompounds, Aromatic: Physical & Chemical Hazards. In Patty's Toxicology. Available at: [Link]

-

Bloomtechz. (2024). How is 2,5-Dimethoxybenzaldehyde synthesized in the laboratory?. Available at: [Link]

-

Truman State University. (n.d.). Nitration of Benzoic Acid to Produce Methyl 3-Nitrobenzoate. Available at: [Link]

-

Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Available at: [Link]

-

OpenStax. (2023). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. In Organic Chemistry. Available at: [Link]

-

Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272. Available at: [Link]

-

Organic Syntheses. (n.d.). m-NITROBENZOIC ACID. Available at: [Link]

-

ResearchGate. (2025). Mass Spectrometry Detection of Nitrobenzoic Acids and Their Salts on the Surface of Construction Materials. Available at: [Link]

-

University of Calgary. (n.d.). IR: carboxylic acids. Available at: [Link]

-

NIST. (n.d.). Benzoic acid, 4-nitro-. In NIST Chemistry WebBook. Available at: [Link]

-

MassBank. (2020). 4-Nitrobenzoic acid; LC-ESI-QFT; MS2; CE: 30; R=17500; [M-H]-. Available at: [Link]

-

ResearchGate. (n.d.). Major mechanisms of toxicity of nitroaromatic compounds. Available at: [Link]

-

Wnuk, S., et al. (1990). Carbon-13 chemical shift assignments of derivatives of benzoic acid. Magnetic Resonance in Chemistry, 28(3), 271-280. Available at: [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Available at: [Link]

-

TutorChase. (n.d.). What peaks would indicate a carboxylic acid in IR spectroscopy?. Available at: [Link]

-

Patsnap. (2021). Green synthesis method of 2, 5-dimethoxybenzaldehyde. Available at: [Link]

-

The Hive. (2003). Synthesis of 2,5-dimethoxybenzaldehyde. Available at: [Link]

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Material (ESI) for RSC Advances. Available at: [Link]

-

PubMed. (2023). Anomalous 1 H NMR chemical shift behavior of substituted benzoic acid esters. Available at: [Link]

-

NIH. (n.d.). Gas-Phase Fragmentation Analysis of Nitro-Fatty Acids. Available at: [Link]

-

Chemistry Stack Exchange. (2017). Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. Available at: [Link]

-

University of Wisconsin. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Available at: [Link]

-

PhytoBank. (n.d.). 13C NMR Spectrum (PHY0064709). Available at: [Link]

-

Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid. Available at: [Link] benzoic_acid.htm

-

Royal Society of Chemistry. (n.d.). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. Available at: [Link]

-

Reddit. (n.d.). Help with assigment : r/massspectrometry. Available at: [Link]

Sources

- 1. sga.profnit.org.br [sga.profnit.org.br]

- 2. westfield.ma.edu [westfield.ma.edu]

- 3. chemlab.truman.edu [chemlab.truman.edu]

- 4. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. tutorchase.com [tutorchase.com]

- 9. uanlch.vscht.cz [uanlch.vscht.cz]

- 10. researchgate.net [researchgate.net]

- 11. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. agilent.com [agilent.com]

Compound Profile: 2,5-Dimethoxy-3-nitrobenzoic Acid

An In-depth Technical Guide to the Physicochemical Characterization of 2,5-Dimethoxy-3-nitrobenzoic Acid: Focus on Melting Point Determination

For researchers, scientists, and professionals in drug development, the precise characterization of chemical compounds is a foundational requirement for reproducible and reliable results. The melting point is a critical physicochemical parameter, serving as a primary indicator of purity and identity for a crystalline solid. This guide provides a detailed examination of this compound, with a core focus on the principles and methodologies for the accurate determination of its melting point.

This compound is an aromatic carboxylic acid derivative. Its structure, featuring two methoxy groups and a nitro group on the benzoic acid framework, makes it a valuable building block in organic synthesis for pharmaceutical and materials science applications.[1] The electron-withdrawing nature of the nitro group and the electron-donating methoxy groups influence the molecule's overall reactivity and acidity.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 17894-26-7 | [1][2][3] |

| Molecular Formula | C₉H₉NO₆ | [1][2][3] |

| Molecular Weight | 227.17 g/mol | [2][3] |

| Appearance | Light yellow to orange powder or crystals | [2][3] |

| Melting Point | 183-187 °C | [2] |

| Synonyms | 3-Nitro-2,5-dimethoxybenzoic acid, 3-Nitrogentisic acid dimethyl ether, Benzoic acid, 2,5-dimethoxy-3-nitro- | [1][2] |

The Scientific Principle of Melting Point

The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase. At a molecular level, this represents the point where the thermal energy supplied to the system overcomes the intermolecular forces (e.g., hydrogen bonds, dipole-dipole interactions, van der Waals forces) holding the molecules in a fixed, ordered crystal lattice.

For a pure substance, this transition occurs over a very narrow temperature range, typically 0.5-1.0 °C. The presence of impurities disrupts the uniform crystal lattice structure. This disruption weakens the intermolecular forces, requiring less energy (a lower temperature) to break them apart. Consequently, impure substances exhibit a depressed and broadened melting point range . This principle is the cornerstone of using melting point as a criterion for purity.

Experimental Protocol: Capillary Melting Point Determination

The most common and reliable method for determining the melting point of a powdered crystalline solid is the capillary melting point technique. This protocol is a self-validating system; a sharp, reproducible melting range is indicative of both a pure sample and proper experimental execution.

Causality in Experimental Design

-

Sample Preparation: The sample must be completely dry and finely powdered. Moisture can act as an impurity, depressing the melting point. A fine powder ensures uniform heat transfer within the capillary tube.

-

Capillary Loading: A small sample size (2-3 mm height) is crucial. Too much sample creates a significant temperature gradient across the material, leading to a broadened and inaccurate melting range.

-

Heating Rate: A slow heating rate (1-2 °C per minute) near the expected melting point is critical for thermal equilibrium between the heating block, the thermometer, and the sample. A rapid heating rate will cause the thermometer reading to lag behind the actual sample temperature, resulting in an erroneously high and broad melting range.

Step-by-Step Methodology

-

Sample Preparation:

-

Ensure the this compound sample is completely dry. If necessary, dry under vacuum.

-

Place a small amount of the crystalline solid onto a clean, dry watch glass.

-

Using a spatula, crush the sample into a fine powder.

-

-

Loading the Capillary Tube:

-

Obtain a standard melting point capillary tube (sealed at one end).

-

Press the open end of the capillary tube vertically into the powdered sample. A small amount of powder will be forced into the open end.

-

Invert the tube and gently tap the sealed end on a hard surface, or drop it down a long glass tube, to pack the powder tightly into the bottom.

-

Repeat until a packed column of 2-3 mm of sample is achieved.

-

-

Melting Point Apparatus:

-

Insert the loaded capillary tube into the sample holder of the melting point apparatus (e.g., a Thiele tube with oil bath or a digital melting point device).

-

Ensure the sample is positioned adjacent to the thermometer bulb or temperature sensor for accurate reading.

-

-

Determination:

-

Rapid Scan (Optional but Recommended): Heat the apparatus rapidly to get a preliminary, approximate melting point. This allows you to determine the temperature range for the slower, more accurate measurement.

-

Accurate Measurement: Allow the apparatus to cool to at least 20 °C below the approximate melting point.

-

Begin heating again, but at a slow, controlled rate of 1-2 °C per minute as you approach the expected melting range.

-

Record the temperature at which the first drop of liquid appears (T₁).

-

Continue heating at the same slow rate.

-

Record the temperature at which the last crystal melts and the entire sample is a clear liquid (T₂).

-

-

Reporting:

-

The melting point is reported as a range from T₁ to T₂. For this compound, a pure sample should yield a range within the established 183-187 °C window.

-

Experimental Workflow Diagram

Caption: Workflow for Capillary Melting Point Determination.

Interpretation of Results

-

Sharp Melting Range (e.g., 185.0-185.5 °C): This indicates a high degree of purity for the sample of this compound.

-

Broad and Depressed Range (e.g., 178-183 °C): This suggests the presence of impurities. The impurities could be residual solvents from synthesis, unreacted starting materials, or byproducts. Recrystallization would be the recommended next step to purify the compound.

-

Decomposition: Some organic compounds, particularly those with nitro groups, may decompose at or near their melting point.[4] This is often observed as a darkening in color (e.g., charring) and/or gas evolution. If decomposition occurs, the melting point should be reported with a "d" or "dec.", for example, "186 °C (d)".

Safety and Handling

As a nitro-substituted aromatic compound, this compound should be handled with appropriate care in a laboratory setting.

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Avoid inhalation of the powder by working in a well-ventilated area or a fume hood. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

The melting point of this compound is a key specification, with a literature value of 183-187 °C.[2] Its accurate determination via the capillary method is a fundamental technique that provides critical insight into the compound's identity and purity. By understanding the principles behind melting point depression and adhering to a rigorous experimental protocol, researchers can ensure the quality and reliability of their chemical materials, a non-negotiable aspect of successful research and development.

References

-

Chemical structures of the 2,5-dimethoxy nitrobenzene derivatives . ResearchGate. [Link]

-

Synthesis of 2,5-dichloro-3-nitrobenzoic acid . PrepChem.com. [Link]

Sources

1H and 13C NMR spectra of 2,5-Dimethoxy-3-nitrobenzoic acid

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of 2,5-Dimethoxy-3-nitrobenzoic Acid

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of this compound (CAS 17894-26-7). Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical prediction and practical interpretation of the compound's spectral data. We will explore the nuanced effects of the methoxy, nitro, and carboxylic acid substituents on the chemical shifts of the aromatic ring. This guide also presents a detailed, field-proven protocol for sample preparation and data acquisition, ensuring the collection of high-quality, reproducible NMR data. The methodologies and interpretations are grounded in authoritative spectroscopic principles to provide a trustworthy and expert resource for the structural elucidation of this and similar substituted aromatic compounds.

Introduction: The Structural Significance of this compound

This compound is an aromatic compound featuring a complex interplay of functional groups on a benzene ring.[1] Its structure, with two electron-donating methoxy (-OCH₃) groups and two electron-withdrawing groups—a nitro (-NO₂) and a carboxylic acid (-COOH)—creates a unique electronic environment.[1][2] This substitution pattern makes it a valuable building block in the synthesis of more complex organic molecules and materials.[1]

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of such molecules. By mapping the magnetic environments of the hydrogen (¹H) and carbon (¹³C) nuclei, NMR provides precise information about the molecular framework, connectivity, and the electronic effects of substituents. This guide serves to elucidate the NMR spectral characteristics of this compound, providing a foundational reference for its identification and characterization.

Figure 1: Chemical Structure of this compound.

Analysis of the ¹H NMR Spectrum

The ¹H NMR spectrum provides a detailed map of the proton environments within a molecule. For this compound, we anticipate signals corresponding to the carboxylic acid proton, two distinct aromatic protons, and two distinct methoxy groups.

Predicted ¹H Chemical Shifts and Coupling

The chemical shift of each proton is governed by the electron density of its local environment. Electron-withdrawing groups deshield protons, shifting them downfield (to higher ppm), while electron-donating groups shield them, causing an upfield shift.[3]

-

Carboxylic Acid Proton (-COOH): This proton is highly deshielded due to the electronegative oxygen atoms. It is expected to appear as a broad singlet at a very low field, typically δ 11.0-13.0 ppm . This signal will readily exchange with deuterium upon addition of D₂O.

-

Aromatic Protons (H-4 and H-6): The benzene ring has two protons.

-

H-4: This proton is positioned ortho to the strongly electron-withdrawing nitro group and para to the electron-donating C2-methoxy group. The powerful deshielding effect of the adjacent nitro group is expected to dominate, placing this proton's signal significantly downfield.[4]

-

H-6: This proton is ortho to the electron-withdrawing carboxylic acid group and ortho to the electron-donating C5-methoxy group.

-

These two protons are meta to each other, which will result in a small doublet splitting for each signal, with a typical coupling constant of J_meta_ ≈ 2-3 Hz .[5]

-

-

Methoxy Protons (-OCH₃): There are two methoxy groups in chemically distinct environments.

-

C2-OCH₃: This group is flanked by the electron-withdrawing -COOH and -NO₂ groups, which will slightly deshield its protons.

-

C5-OCH₃: This group is adjacent to the H-4 and H-6 protons.

-

Both groups will appear as sharp singlets, each integrating to 3 protons, likely in the δ 3.9-4.1 ppm range.

-

Summary of Predicted ¹H NMR Data

| Assigned Proton | Predicted δ (ppm) | Multiplicity | Integration | Coupling Constant (J) |

| -COOH | 11.0 - 13.0 | broad singlet | 1H | N/A |

| H-4 | 7.6 - 7.8 | doublet | 1H | ~2-3 Hz |

| H-6 | 7.4 - 7.6 | doublet | 1H | ~2-3 Hz |

| C2-OCH₃ | 3.9 - 4.1 | singlet | 3H | N/A |

| C5-OCH₃ | 3.9 - 4.1 | singlet | 3H | N/A |

| Table 1: Predicted ¹H NMR spectral data for this compound. |

Analysis of the ¹³C NMR Spectrum

The ¹³C NMR spectrum reveals the carbon framework of the molecule. Due to the lack of symmetry, all nine carbon atoms in this compound are chemically unique and should produce nine distinct signals in the proton-decoupled spectrum.

Predicted ¹³C Chemical Shifts

The chemical shifts of the carbon atoms are highly sensitive to their electronic environment and the nature of the attached functional groups.

-

Carboxylic Carbon (C=O): The carbonyl carbon of the carboxylic acid is significantly deshielded and is expected at the lowest field, typically δ 165-170 ppm .[6]

-

Aromatic Carbons (C1-C6):

-

Carbons Bearing Oxygen (C2, C5): Carbons directly attached to the electronegative oxygen of the methoxy groups are strongly deshielded, appearing in the range of δ 150-160 ppm .

-

Carbon Bearing Nitro Group (C3): The ipso-carbon attached to the nitro group is also significantly deshielded, expected around δ 145-150 ppm .[4]

-

Carbon Bearing Carboxylic Acid (C1): The ipso-carbon attached to the carboxylic acid will appear around δ 125-130 ppm .[6]

-

Protonated Carbons (C4, C6): These carbons are generally found at a higher field than the substituted carbons. Their exact positions are influenced by the combined electronic effects of the various substituents. We can predict C4 to be around δ 115-120 ppm and C6 around δ 110-115 ppm .

-

-

Methoxy Carbons (-OCH₃): The two methoxy carbons will appear at the highest field, typically in the δ 55-65 ppm range, with slightly different chemical shifts due to their distinct chemical environments.

Summary of Predicted ¹³C NMR Data

| Assigned Carbon | Predicted δ (ppm) | Rationale |

| -C OOH | 165 - 170 | Carbonyl carbon, highly deshielded. |

| C2 | 155 - 160 | Aromatic C-O, deshielded by oxygen. |

| C5 | 150 - 155 | Aromatic C-O, deshielded by oxygen. |

| C3 | 145 - 150 | Aromatic C-NO₂, deshielded by nitro group. |

| C1 | 125 - 130 | Aromatic C-COOH, ipso-carbon. |

| C4 | 115 - 120 | Aromatic C-H, influenced by adjacent groups. |

| C6 | 110 - 115 | Aromatic C-H, influenced by adjacent groups. |

| C2-OC H₃ | 56 - 65 | Methoxy carbon. |

| C5-OC H₃ | 56 - 65 | Methoxy carbon. |

| Table 2: Predicted ¹³C NMR spectral data for this compound. |

Experimental Protocol for NMR Data Acquisition

Adherence to a rigorous and well-defined protocol is essential for acquiring high-quality, reliable NMR data. The following section outlines a validated workflow for the analysis of this compound.

Sample Preparation

The quality of the NMR spectrum is profoundly affected by sample preparation.[7] A homogeneous solution free of particulate matter is critical for achieving sharp, well-resolved peaks.[8]

-

Weighing the Sample:

-

Solvent Selection:

-

Choose a suitable deuterated solvent in which the compound is fully soluble. DMSO-d₆ is often a good choice for carboxylic acids as it can dissolve the sample and its residual proton peak does not overlap with many signals. CDCl₃ can also be used, but solubility may be lower.

-

Use approximately 0.6-0.7 mL of the deuterated solvent.[10][11]

-

-

Dissolution and Transfer:

-

Dissolve the sample in a small, clean vial before transferring it to the NMR tube.

-

If any solid particles remain, the solution must be filtered. A Pasteur pipette with a small, tightly packed plug of glass wool is effective for removing particulates that can disrupt magnetic field homogeneity.[7]

-

-

Tube and Handling:

-

Transfer the clear solution into a clean, dry 5 mm NMR tube. Ensure the tube is not scratched or chipped.[10]

-

Cap the tube securely and wipe the outside with a lint-free tissue to remove any dust or fingerprints.

-

Figure 2: Standard experimental workflow for NMR sample preparation and analysis.

Instrument Parameters

Optimal instrument parameters are crucial for achieving good signal-to-noise and resolution. The following are recommended starting parameters for a standard 400-600 MHz NMR spectrometer.

¹H NMR Acquisition Parameters:

-

Pulse Sequence: Standard single-pulse (e.g., 'zg30' on Bruker systems).

-

Number of Scans (NS): 8 to 16 scans are typically sufficient.

-

Relaxation Delay (D1): 1-2 seconds.[12]

-

Acquisition Time (AQ): 2-4 seconds to ensure good digital resolution.[12]

-

Spectral Width (SW): ~16 ppm to cover the full range of expected chemical shifts.

¹³C NMR Acquisition Parameters:

-

Pulse Sequence: Proton-decoupled single-pulse with NOE (e.g., 'zgpg30' on Bruker systems).[13]

-

Number of Scans (NS): 128 to 1024 scans, or more, depending on the sample concentration.

-

Relaxation Delay (D1): 2 seconds. For quantitative analysis, D1 should be at least 5 times the longest T₁ relaxation time.[14][15]

-

Acquisition Time (AQ): ~1-2 seconds.[12]

-

Spectral Width (SW): ~220 ppm to encompass all carbon signals.

Data Processing

-

Fourier Transformation (FT): The acquired Free Induction Decay (FID) is converted into the frequency-domain spectrum.

-

Phasing and Baseline Correction: The spectrum is phased to ensure all peaks have a pure absorption lineshape, and the baseline is corrected to be flat for accurate integration.[12]

-

Referencing: The spectrum is calibrated using the residual solvent peak (e.g., DMSO-d₆ at δ 2.50 ppm) or an internal standard like tetramethylsilane (TMS).

-

Peak Picking and Integration: The chemical shifts of all peaks are identified, and for the ¹H spectrum, the relative peak areas are integrated to determine proton ratios.

Conclusion

The structural elucidation of this compound is readily achievable through the combined application of ¹H and ¹³C NMR spectroscopy. The predictable and distinct chemical shifts, driven by the strong electronic effects of the nitro, methoxy, and carboxylic acid substituents, provide a unique spectral fingerprint for the molecule. The ¹H spectrum is characterized by two meta-coupled aromatic doublets, two methoxy singlets, and a downfield carboxylic acid proton. The ¹³C spectrum confirms the structure with nine unique carbon signals, whose chemical shifts directly correlate with their electronic environments. By following the detailed experimental protocol outlined in this guide, researchers can reliably obtain high-quality spectra for the unambiguous characterization of this compound, facilitating its use in further scientific and developmental applications.

References

-

Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. [Link]

-

University of Leicester. NMR Sample Preparation. [Link]

-

Georgia Institute of Technology. Small molecule NMR sample preparation. [Link]

-

The Royal Society of Chemistry. VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. [Link]

-

Organomation. NMR Sample Preparation: The Complete Guide. [Link]

-

Martin, G. E., & Williams, A. J. (2018). Acquiring 1H and 13C Spectra. In Optimizing NMR Methods for Structure Elucidation (ch. 5, pp. 45-67). The Royal Society of Chemistry. [Link]

-

University College London. Sample Preparation. [Link]

-

University of Bristol. Quantitative NMR Spectroscopy. [Link]

-

University of Wisconsin-Madison, Chemistry Department. Optimized Default 13C Parameters. (2020). [Link]

-

Chemistry LibreTexts. 8.11: Multiple Substituents- Directing Effects. (2021). [Link]

-

Massachusetts Institute of Technology. APPENDIX 2: 1H NMR Spectral parameters for substituted benzenes. [Link]

-

Doc Brown's Chemistry. The C-13 NMR spectrum of benzoic acid. [Link]

-

de Oliveira, A. B., et al. (1993). Influence of Methoxy and Nitro Groups in the Oxidative Metabolism of naphtho[2,1-b]furan. Mutation Research/Genetic Toxicology. [Link]

-

Chemistry with Caroline. (2021, October 6). How to Analyze Chemical Shift in the Aromatic Region (1H NMR) [Video]. YouTube. [Link]

Sources

- 1. CAS 17894-26-7: this compound [cymitquimica.com]

- 2. Influence of methoxy and nitro groups in the oxidative metabolism of naphtho[2,1-b]furan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. web.mit.edu [web.mit.edu]

- 6. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. NMR Sample Preparation [nmr.eps.hw.ac.uk]

- 8. organomation.com [organomation.com]

- 9. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 10. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]

- 11. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Optimized Default 13C Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]

- 14. books.rsc.org [books.rsc.org]

- 15. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

FTIR and mass spectrometry data for 2,5-Dimethoxy-3-nitrobenzoic acid

An In-Depth Technical Guide to the Spectroscopic Characterization of 2,5-Dimethoxy-3-nitrobenzoic Acid

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of this compound (C₉H₉NO₆, MW: 227.17 g/mol ) using Fourier-Transform Infrared (FTIR) Spectroscopy and Mass Spectrometry (MS).[1][2] Designed for researchers, scientists, and professionals in drug development, this document moves beyond mere data presentation. It delves into the causality behind experimental choices, outlines self-validating protocols, and offers a predictive framework for spectral interpretation based on the molecule's structural characteristics. The methodologies and interpretations are grounded in established spectroscopic principles and data from analogous compounds, ensuring a robust and reliable guide for the characterization of this and similar substituted aromatic compounds.

Molecular Overview and Analytical Strategy

This compound is an organic compound featuring a benzoic acid core substituted with two methoxy groups and a nitro group.[3] This unique combination of functional groups—a carboxylic acid, two ethers, a nitro group, and an aromatic ring—governs its chemical reactivity, potential biological activity, and, pertinently, its spectroscopic signature.[3]

An effective analytical strategy for such a molecule must achieve two primary goals:

-

Unambiguous Confirmation of Identity: Verifying the presence of all key functional groups.

-

Structural Elucidation: Confirming the molecular weight and obtaining data that supports the specific arrangement of substituents on the aromatic ring.

FTIR spectroscopy is the ideal first step, providing a rapid and non-destructive "fingerprint" of the molecule's functional groups. Mass spectrometry follows to provide definitive molecular weight information and insight into the molecule's structural integrity through controlled fragmentation.

Fourier-Transform Infrared (FTIR) Spectroscopy Analysis

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate at specific frequencies. These frequencies are diagnostic for the types of chemical bonds and functional groups present. For a multi-functional molecule like this compound, the FTIR spectrum is a composite of overlapping signals, each telling a part of the structural story.

Experimental Protocol: KBr Pellet Transmission Method

The solid-state nature of this compound (typically a light yellow to orange crystalline powder) makes the Potassium Bromide (KBr) pellet method an excellent choice for analysis.[2] This technique minimizes intermolecular hydrogen bonding effects that can occur in solution and provides a clear, unobstructed spectrum.

Rationale for Method Selection:

-

Broad Applicability: The KBr method is a standard for solid-phase, non-volatile organic compounds.

-

Inert Matrix: KBr is transparent in the mid-infrared range (4000–400 cm⁻¹), ensuring no spectral interference.[4]

-

High-Quality Spectra: This method produces sharp, well-resolved peaks, ideal for functional group identification and fingerprinting.

Step-by-Step Protocol:

-

Sample Preparation:

-

Weigh approximately 1-2 mg of this compound and 100-200 mg of dry, spectroscopy-grade KBr powder. The 1:100 ratio is critical to avoid peak saturation.

-

Gently grind the mixture in a dry agate mortar and pestle for 2-3 minutes to ensure a homogenous, fine powder. This minimizes light scattering.

-

-

Pellet Formation:

-

Transfer a portion of the mixture into a pellet-forming die.

-

Place the die under a hydraulic press and apply a pressure of 7-10 tons for approximately 2 minutes. This creates a semi-transparent, glass-like disc.

-

-

Data Acquisition:

-

Place the KBr pellet into the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty sample compartment to subtract atmospheric H₂O and CO₂ signals.

-

Acquire the sample spectrum. A typical setting involves co-adding 32 or 64 scans at a resolution of 4 cm⁻¹ over the range of 4000–400 cm⁻¹.

-

Predicted FTIR Spectral Data and Interpretation

The following table summarizes the predicted characteristic absorption bands for this compound, based on established group frequencies for its constituent functional groups.

Table 1: Predicted FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group & Vibration Mode | Expected Characteristics & Rationale |

| 3300–2500 | O-H (Carboxylic Acid) , Stretching | A very broad and strong band, characteristic of the hydrogen-bonded dimer common in solid-state carboxylic acids.[5][6] |

| 3100–3000 | C-H (Aromatic) , Stretching | Weak to medium intensity peaks, often appearing as shoulders on the broader O-H band.[5] |

| 2980–2850 | C-H (Methoxy, -OCH₃) , Stretching | Medium intensity, sharp peaks corresponding to the methyl groups. |

| ~1710–1680 | C=O (Carboxylic Acid) , Stretching | Strong and sharp peak. The frequency is slightly lowered from a typical aliphatic acid (~1760 cm⁻¹) due to conjugation with the aromatic ring.[6] |

| ~1600 & ~1475 | C=C (Aromatic Ring) , Stretching | Two to three sharp peaks of variable intensity, confirming the presence of the benzene ring. |

| ~1530 & ~1350 | N-O (Nitro Group, NO₂) , Asymmetric & Symmetric Stretching | Two strong, distinct peaks. These are highly characteristic and confirm the presence of the nitro group.[7] |

| ~1320–1210 | C-O (Carboxylic Acid) , Stretching | Strong intensity peak, coupled with O-H in-plane bending.[6] |

| ~1250 | C-O-C (Aryl Ether) , Asymmetric Stretching | A strong, characteristic peak for the aryl-O-CH₃ bond. |

| ~950 | O-H (Carboxylic Acid) , Out-of-Plane Bending | A broad, medium intensity peak, another hallmark of a dimeric carboxylic acid.[8] |